molecular formula C23H21ClN2O4 B2596544 5-(benzyloxy)-2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one CAS No. 1021093-22-0

5-(benzyloxy)-2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one

Cat. No.: B2596544
CAS No.: 1021093-22-0
M. Wt: 424.88
InChI Key: KKPVNSMXXFGHPP-UHFFFAOYSA-N
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Description

5-(benzyloxy)-2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyranone ring fused with a piperazine moiety and a benzyloxy group, making it a molecule of interest in various fields of research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyranone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Benzyloxy Group: This step often involves etherification reactions using benzyl alcohol and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the pyranone ring, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group would yield benzaldehyde derivatives, while reduction of the carbonyl group would produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The molecular targets could include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, leading to agonistic or antagonistic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one: Lacks the chlorophenyl group, which may affect its biological activity.

    5-(benzyloxy)-2-(4-(2-methylphenyl)piperazine-1-carbonyl)-4H-pyran-4-one: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties.

Uniqueness

The presence of the 2-chlorophenyl group in 5-(benzyloxy)-2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4/c24-18-8-4-5-9-19(18)25-10-12-26(13-11-25)23(28)21-14-20(27)22(16-30-21)29-15-17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPVNSMXXFGHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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